molecular formula C12H14O2 B1287827 3-Allyl-4-ethoxybenzaldehyde CAS No. 915922-34-8

3-Allyl-4-ethoxybenzaldehyde

Cat. No.: B1287827
CAS No.: 915922-34-8
M. Wt: 190.24 g/mol
InChI Key: RXLZQLONVRGPEL-UHFFFAOYSA-N
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Description

3-Allyl-4-ethoxybenzaldehyde (3-AEB) is a type of chemical compound belonging to the class of aryl aldehydes. It has been extensively studied for its potential applications in various areas such as medicine, biochemistry and pharmacology. Its chemical structure consists of a benzene ring with an allyl group attached to the fourth carbon and an ethoxy group attached to the third carbon. 3-AEB is a colorless liquid with a pungent odor, and it is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

Molecular Interaction Analysis

The binary mixture of 3-phenoxybenzaldehyde and 4-ethoxybenzaldehyde was analyzed in different solvents using Raman spectroscopic measurements to study the molecular interaction, focusing on the vibrational relaxation of the CO stretching band. This study provides insights into the self-associated nature and hydrogen-bonded complexes formation in 4-ethoxybenzaldehyde, offering a foundational understanding of its molecular behavior in various solvents (Ramakrishnan et al., 2009).

Synthesis and Reactivity

Research on the Grubbs Carbene Complex and its interaction with allylic alcohols highlighted the formation of various products through catalytic reactions. This study explores the chemical reactivity of related compounds, providing a basis for understanding how 3-Allyl-4-ethoxybenzaldehyde might behave under similar conditions (Werner et al., 2003).

Heterocycle Synthesis

A notable application involves the synthesis of benzo-fused heterocycles, where ruthenium-mediated isomerization and ring-closing metathesis (RCM) convert simple substrates into a variety of nitrogen- and oxygen-containing cycles. This process could potentially be applied to this compound for generating complex heterocyclic structures (Otterlo et al., 2003).

Chemosensor Development

A novel optically active compound was synthesized for the selective sensing of cations, showcasing the potential of this compound derivatives in developing sensitive and selective chemosensors for bioactive zinc(II) detection, which has applications in biological imaging and cancer cell studies (Patil et al., 2018).

Vibrational Dynamics Insight

The vibrational dynamics of 4-ethoxybenzaldehyde and related compounds were assessed through spectroscopic methods combined with computational studies, offering a deep understanding of the molecular dynamics and interactions in the solid state. This research provides valuable information for the theoretical prediction and experimental confirmation of this compound's vibrational properties (Ribeiro-Claro et al., 2021).

Properties

IUPAC Name

4-ethoxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-5-11-8-10(9-13)6-7-12(11)14-4-2/h3,6-9H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLZQLONVRGPEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589705
Record name 4-Ethoxy-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-34-8
Record name 4-Ethoxy-3-(2-propen-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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